

"Amberline" simulation crashing with error message XYZ

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Compound of Interest

Compound Name: *Amberline*

Cat. No.: *B1667016*

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Amberline Technical Support Center

Topic: "**Amberline**" Simulation Crashing with "CUDA Error 700: An illegal memory access was encountered"

This guide provides troubleshooting steps and answers to frequently asked questions regarding the "CUDA Error 700" in **Amberline** simulations. This error typically indicates that the simulation kernel on the GPU has attempted to read from or write to a memory address that is out of bounds.

Frequently Asked Questions (FAQs)

Q1: What does "CUDA Error 700: An illegal memory access was encountered" signify in my **Amberline** simulation?

This error message indicates a critical issue where the **Amberline** simulation, running on a GPU, tried to access a piece of memory it wasn't supposed to. This could be due to several factors, including issues with your input files, problems with the simulation parameters, or, less commonly, a hardware fault. The GPU's memory is strictly managed, and any unauthorized access attempt results in the termination of the process to prevent data corruption.

Q2: What are the most common causes of this error?

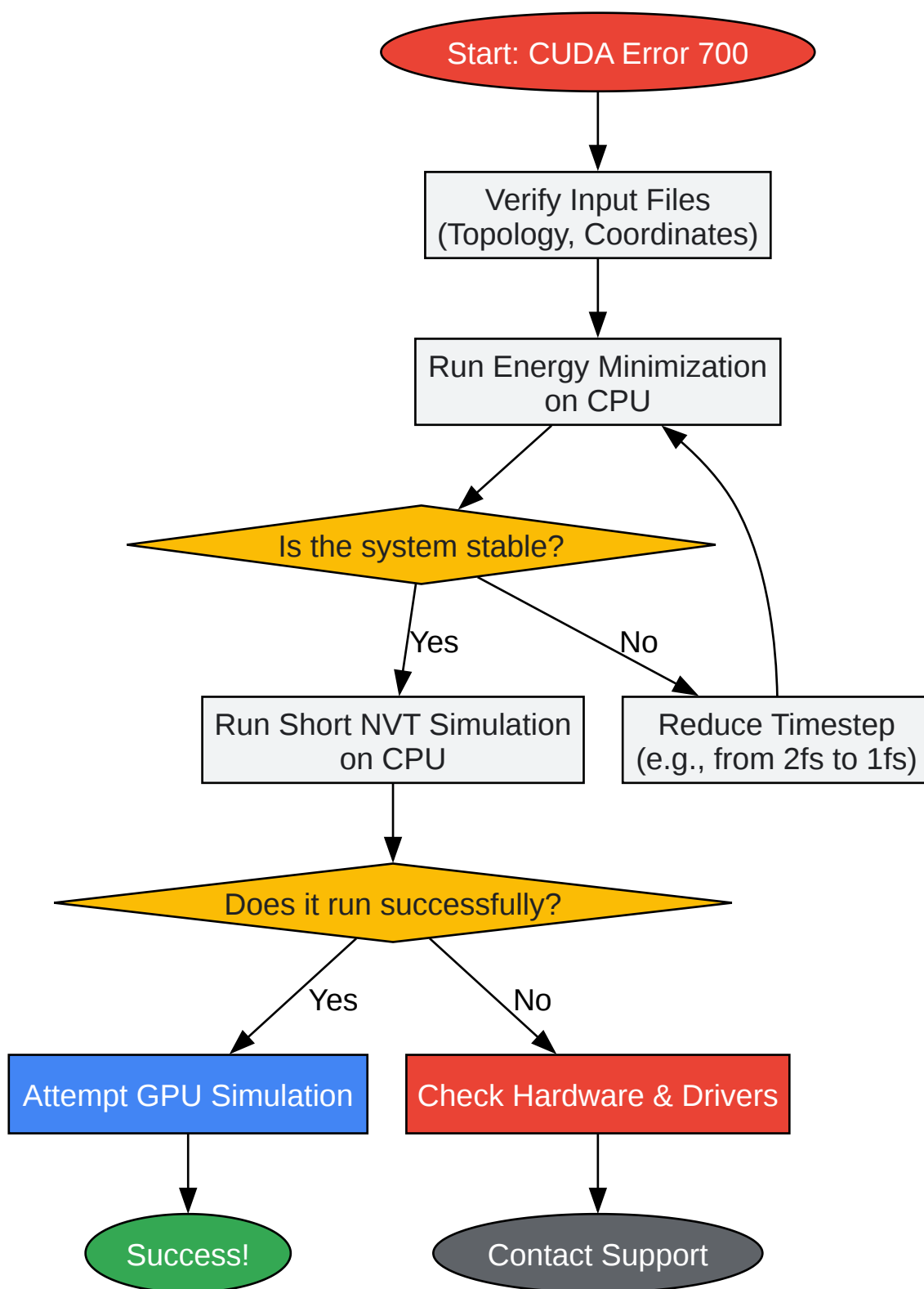
The leading causes for a "CUDA Error 700" are typically related to the simulation setup and input data. These can include:

- **Unstable System:** The most frequent cause is a physically unrealistic system setup. If atoms are too close to each other at the start of the simulation, it can lead to extremely high forces, causing atoms to be propelled at high velocities and move out of their expected memory locations.
- **Incorrect Input File Configuration:** Errors in the topology or coordinate files can lead to incorrect indexing of atoms, bonds, or other system components, causing the software to attempt to access invalid memory addresses.
- **Inappropriate Simulation Parameters:** Using a timestep that is too large for the system's dynamics can cause instability and lead to this error. Similarly, incorrect parameters for thermostats or barostats can also contribute to system instability.
- **Software or Driver Incompatibility:** An outdated or corrupted GPU driver, or a mismatch between the CUDA toolkit version and the **Amberline** build, can sometimes trigger these memory access violations.

Troubleshooting Guides

Initial Diagnostic Workflow

When you encounter "CUDA Error 700", it is recommended to follow a systematic approach to identify the root cause. The workflow below outlines the suggested steps, from initial checks to more in-depth diagnostics.



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Caption: Troubleshooting workflow for "CUDA Error 700".

Data Presentation: Recommended Simulation Parameters

Incorrect simulation parameters are a common source of system instability. The table below provides a starting point for stable simulation parameters, which can be adjusted based on the specific system.

Parameter	Recommended Value (Stable)	Aggressive Value (Higher Risk)
Timestep	1.0 fs	2.0 fs
Non-bonded Cutoff	10.0 Å	12.0 Å
Temperature Coupling	1.0 ps	0.5 ps
Pressure Coupling	2.0 ps	1.0 ps

Experimental Protocols

Protocol 1: System Stability Verification

Objective: To ensure the initial coordinates and topology are physically realistic before running a GPU-based simulation.

Methodology:

- Energy Minimization: Perform a robust energy minimization of the system on the CPU. This helps to relax any steric clashes or unfavorable geometries in the initial structure.
 - Use the steepest descent algorithm for the first 1000 steps, followed by the conjugate gradient algorithm for an additional 4000 steps.
- Visual Inspection: After minimization, visually inspect the resulting structure in a molecular visualization tool to ensure that there are no distorted geometries or overlapping atoms.
- Short NVT Equilibration (CPU): Run a short NVT (constant volume, constant temperature) simulation for 100 ps on the CPU with a small timestep (e.g., 1 fs).

- Monitor the temperature and potential energy of the system. They should reach a stable equilibrium. If there are large fluctuations or a consistent upward trend in energy, the system is likely still unstable.

Protocol 2: GPU Memory and Driver Diagnostics

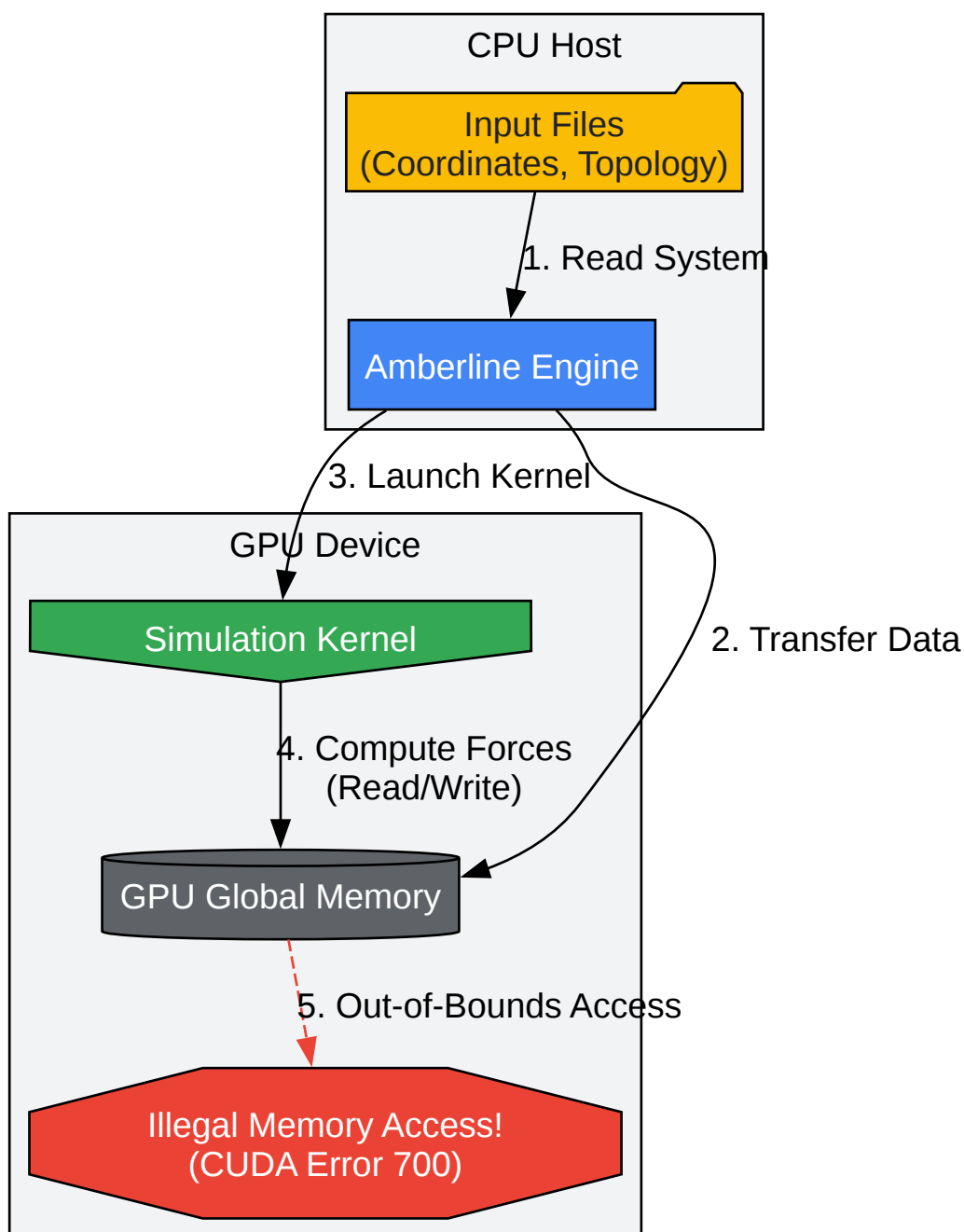
Objective: To rule out hardware or driver issues as the cause of the error.

Methodology:

- Update GPU Drivers: Ensure you have the latest stable version of the NVIDIA drivers installed for your GPU.
- Run **Amberline**'s Built-in Tests: Execute the test suite that comes with the **Amberline** installation. These tests are designed to run on the GPU and can help verify that the software is interacting correctly with the hardware.
- Monitor GPU Status: Use the `nvidia-smi` command-line utility to monitor the GPU's status while running a short, stable simulation.
 - Open a terminal and run `watch -n 1 nvidia-smi`.
 - Observe the memory usage, temperature, and power draw. A sudden spike or an error reported here can indicate a hardware problem.

Conceptual Diagram: Amberline-GPU Interaction

The following diagram illustrates the data flow between the **Amberline** software and the GPU, highlighting where memory access issues can occur.



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Caption: Data flow in an **Amberline** GPU simulation.

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